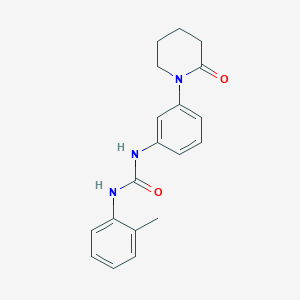

1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(o-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Urea Biosensors and Detection

Urea biosensors are developed for detecting and quantifying urea concentration, which is crucial in medical diagnostics and environmental monitoring. These biosensors utilize enzymes like urease for urea detection, indicating urea's significant role in diagnosing diseases related to nitrogen metabolism and in various fields such as fisheries, dairy, and agriculture. This emphasizes the importance of urea in developing sensitive and selective biosensors for health and environmental applications (Botewad et al., 2021).

Agriculture and Nitrogen Cycle

Urea is widely used in agriculture as a nitrogen fertilizer. The efficacy and environmental impact of urea-based fertilizers are subjects of ongoing research. Studies focus on minimizing the negative effects of urea fertilization, such as ammonia volatilization and nitrous oxide emissions, by developing urease inhibitors. These advancements aim to improve nitrogen use efficiency and reduce environmental pollution, highlighting urea's central role in sustainable agriculture practices (Bremner, 1995).

Drug Design and Medical Research

Ureas serve as key functional groups in drug design due to their unique hydrogen bonding capabilities. They are incorporated into small molecules exhibiting a wide range of bioactivities, demonstrating their utility in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This underscores the role of urea and its derivatives in medicinal chemistry, offering insights into the development of new therapeutic agents (Jagtap et al., 2017).

Environmental and Industrial Applications

The environmental role of urea in microbial metabolism is crucial for soil fertility and the nitrogen cycle. Microorganisms that possess urease enzymes contribute to soil enrichment by degrading urea into usable forms of nitrogen for plants. This biological process is essential for nutrient recycling within ecosystems, indicating urea's significance in maintaining soil health and supporting agricultural productivity (Hasan, 2000).

Biotechnological Implications

Cyanobacteria research reveals the potential for urea transport and catabolism in biotechnological applications, particularly in photosynthetic production processes. Exploiting cyanobacteria's ability to utilize urea as a nitrogen source could enhance the efficiency of bioproduction processes, offering a sustainable approach to producing industrial chemicals while treating wastewater polluted with urea (Veaudor et al., 2019).

Propiedades

IUPAC Name |

1-(2-methylphenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-14-7-2-3-10-17(14)21-19(24)20-15-8-6-9-16(13-15)22-12-5-4-11-18(22)23/h2-3,6-10,13H,4-5,11-12H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZFQNHEFWNVGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2810769.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2810772.png)

![N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2810774.png)

![3-{[(4-Fluorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2810779.png)

![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2810780.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2810783.png)

![Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2810787.png)

![6-Oxa-2lambda6-thia-9-azaspiro[4.6]undecane 2,2-dioxide;hydrochloride](/img/structure/B2810790.png)